2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid
Overview
Description
“2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid” is a chemical compound with the CAS Number: 1235439-62-9 . It has a molecular weight of 233.25 . The IUPAC name for this compound is {[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]amino}acetic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H11N3O4S/c1-5-9-6(4-10(5)2)15(13,14)8-3-7(11)12/h4,8H,3H2,1-2H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Anticonvulsant and Analgesic Activities
Imidazole derivatives, such as those related to the compound , have been synthesized and evaluated for their anticonvulsant and analgesic activities. For example, a study by Khazi et al. (1996) synthesized a series of 6-substituted imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamides, showing significant protection against convulsions and superior analgesic activity in rat models compared to acetylsalicylic acid (Khazi et al., 1996).
Catalysis in Synthesis
Imidazole sulfonamides serve as efficient catalysts in organic synthesis. Khaligh (2014) demonstrated the use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for synthesizing polyhydroquinoline derivatives, highlighting its effectiveness in facilitating clean and high-yield reactions (Khaligh, 2014).
Inhibitors for Acetylcholinesterase and Carbonic Anhydrase
Askin et al. (2021) explored imidazo[2,1-b][1,3,4]thiadiazoles for their inhibitory activity against human carbonic anhydrase isoforms and acetylcholinesterase, indicating potential therapeutic applications. These compounds demonstrated low nanomolar inhibitory activity, representing a promising avenue for designing new inhibitors (Askin et al., 2021).
Materials Science and Enhanced Oil Recovery
In the field of materials science and chemical engineering, imidazoline-based sulfonate copolymers have been developed for enhanced oil recovery, showing excellent temperature tolerance and thermal stability. This application underscores the potential of such compounds in industrial processes requiring high-performance materials (Gou et al., 2015).
Analytical Chemistry
In analytical chemistry, sulfonamide derivatives have been utilized in developing methods for detecting residues in food samples, demonstrating the versatility of these compounds beyond their biological activity. Premarathne et al. (2017) established a method for detecting sulfonamide residues in chicken meat and eggs, highlighting the importance of such compounds in food safety and regulatory compliance (Premarathne et al., 2017).
Safety and Hazards
Mechanism of Action
Mode of action
The mode of action of imidazole derivatives can vary widely depending on the specific compound and its targets. They may act as inhibitors, activators, or modulators of their target proteins .
Biochemical pathways
Imidazole derivatives can affect a variety of biochemical pathways depending on their specific targets. For example, some imidazole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of imidazole derivatives can vary widely depending on the specific compound. These properties can significantly impact the bioavailability of the compound .
Result of action
The molecular and cellular effects of imidazole derivatives can vary widely depending on their specific targets and mode of action. They may lead to changes in cell signaling, gene expression, or cellular metabolism .
Action environment
The action, efficacy, and stability of imidazole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
2-[(1,2-dimethylimidazol-4-yl)sulfonylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O4S/c1-5-9-6(4-10(5)2)15(13,14)8-3-7(11)12/h4,8H,3H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JREPJLHMPBZKRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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